molecular formula C10H7NOS B3060702 3-Methoxy-1-benzothiophene-2-carbonitrile CAS No. 66831-79-6

3-Methoxy-1-benzothiophene-2-carbonitrile

Cat. No.: B3060702
CAS No.: 66831-79-6
M. Wt: 189.24 g/mol
InChI Key: XOMAJBZLBPALSF-UHFFFAOYSA-N
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Description

3-Methoxy-1-benzothiophene-2-carbonitrile is a heterocyclic compound that features a benzothiophene core with a methoxy group at the 3-position and a nitrile group at the 2-position. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-benzothiophene-2-carbonitrile typically involves the reaction of 2-fluorobenzonitriles with S-(cyanomethyl) O-ethyl carbodithionate. This reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) in the presence of a strong non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction conditions need to be carefully optimized to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 3-Formyl-1-benzothiophene-2-carbonitrile.

    Reduction: 3-Methoxy-1-benzothiophene-2-amine.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1-benzothiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The methoxy and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but generally, the compound can inhibit or activate certain biological processes by binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-benzothiophene-2-carbonitrile
  • 3-Chloro-1-benzothiophene-2-carbonitrile
  • 3-Hydroxy-1-benzothiophene-2-carbonitrile

Uniqueness

3-Methoxy-1-benzothiophene-2-carbonitrile is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of enzyme inhibitors or receptor modulators. The methoxy group also enhances the compound’s solubility in organic solvents, making it easier to handle in various chemical processes .

Properties

IUPAC Name

3-methoxy-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMAJBZLBPALSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363002
Record name 3-methoxy-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66831-79-6
Record name Benzo[b]thiophene-2-carbonitrile, 3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66831-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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